2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane
Overview
Description
2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane is an organosilicon compound with the molecular formula C12H24O4Si4. It is a cyclic siloxane with four silicon atoms and four oxygen atoms in its ring structure, each silicon atom bonded to a methyl group. This compound is known for its unique chemical properties and is used in various industrial and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can be synthesized through the hydrolysis and condensation of methyltrichlorosilane. The reaction typically involves the following steps:
Hydrolysis: Methyltrichlorosilane is hydrolyzed in the presence of water to form methylsilanetriol.
Condensation: The methylsilanetriol undergoes condensation to form the cyclic tetramer, this compound.
The reaction conditions often include the use of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation processes. The reaction is typically carried out under controlled temperature and pressure to optimize yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrolysis and condensation processes. The use of continuous reactors and advanced purification techniques ensures high efficiency and product quality. Industrial production also focuses on minimizing by-products and waste, adhering to environmental and safety regulations.
Chemical Reactions Analysis
Types of Reactions
2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The methyl groups can be substituted with other functional groups, such as vinyl or phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out under mild conditions to prevent over-oxidation.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used. These reactions often require anhydrous conditions and inert atmospheres.
Substitution: Substitution reactions may involve reagents like organolithium or Grignard reagents. The reactions are usually conducted in aprotic solvents under controlled temperatures.
Major Products
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes, depending on the functional groups introduced.
Scientific Research Applications
2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane has numerous applications in scientific research:
Chemistry: Used as a precursor for the synthesis of advanced siloxane polymers and materials.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical implants and prosthetics due to its biocompatibility and stability.
Industry: Utilized in the production of high-performance coatings, adhesives, and sealants.
Mechanism of Action
The mechanism of action of 2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with silanol groups on surfaces, forming strong bonds and enhancing adhesion properties.
Pathways: In biological systems, it may interact with cellular membranes and proteins, influencing cell adhesion and signaling pathways.
Comparison with Similar Compounds
2,4,6,8-Tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane can be compared with other similar compounds, such as:
2,4,6,8-Tetramethyl-2,4,6,8-tetraphenyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: This compound has phenyl groups instead of methyl groups, resulting in different chemical and physical properties.
2,4,6,8-Tetramethyl-2,4,6,8-tetravinyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane: The presence of vinyl groups provides additional reactivity and potential for polymerization.
Uniqueness
This compound is unique due to its specific combination of methyl groups and cyclic siloxane structure, which imparts distinct chemical stability and reactivity.
Properties
IUPAC Name |
2,4,6,8-tetramethyl-1,3,5,7,2,4,6,8-tetraoxatetrasilocane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H16O4Si4/c1-9-5-10(2)7-12(4)8-11(3)6-9/h9-12H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQYPERTZJDZBIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[SiH]1O[SiH](O[SiH](O[SiH](O1)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H16O4Si4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27576-78-9 | |
Details | Compound: Cyclotetrasiloxane, 2,4,6,8-tetramethyl-, homopolymer | |
Record name | Cyclotetrasiloxane, 2,4,6,8-tetramethyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=27576-78-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
240.51 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2370-88-9 | |
Record name | 1,3,5,7-Tetramethylcyclotetrasiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2370-88-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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